(Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile
Description
Properties
IUPAC Name |
(Z)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-12-3-5-16(13(2)7-12)17-11-27-20(22-17)15(10-21)8-14-4-6-19(24)18(9-14)23(25)26/h3-9,11,24H,1-2H3/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUWAWAKWJFAGT-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile is a synthetic organic compound that belongs to the thiazole class of derivatives. Its unique structure, characterized by a thiazole ring and various substituents, positions it as a candidate for diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound based on existing research findings and data.
Chemical Structure and Properties
The molecular formula of (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile is . The compound features:
- Thiazole ring : A five-membered ring containing sulfur and nitrogen.
- Dimethylphenyl group : Enhances lipophilicity and potential interactions with biological targets.
- Hydroxy and nitro substituents : These functional groups may contribute to the compound's reactivity and biological activity.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer potential. Studies demonstrate that (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and interference with cell cycle regulation.
A notable study showed that thiazole compounds exhibited IC50 values in the low micromolar range against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.0 | Apoptosis induction |
| MCF-7 | 3.5 | Cell cycle arrest at G1 phase |
| HT29 | 4.0 | Inhibition of Bcl-2 protein expression |
Study 1: Anticancer Efficacy
In a recent study published in Molecules, researchers synthesized various thiazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. The study highlighted that the presence of electron-donating groups significantly enhanced anticancer activity. The compound (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile demonstrated promising results with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of thiazole derivatives against common pathogens. The study found that compounds with similar structures to (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Scientific Research Applications
Structural Features
The compound's structure includes:
- A thiazole ring known for its diverse biological activities.
- An acrylonitrile moiety providing reactivity.
- Aromatic substituents that enhance its pharmacological profile.
Anticancer Activity
Recent studies have demonstrated the potential of thiazole derivatives, including (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile, to exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies
- Study on MDA-MB-231 Cells : The compound showed an IC50 value of 5.48 μM against breast cancer cells.
- Study on HCT116 Cells : Demonstrated an IC50 value of 4.53 μM, indicating strong growth inhibition.
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. The compound has been tested against various bacterial strains with promising results.
Minimum Inhibitory Concentration (MIC)
Research indicates that:
- MIC values as low as 0.22 μg/mL were recorded against Staphylococcus aureus.
- Additional tests showed effectiveness against Escherichia coli with an MIC of 0.25 μg/mL.
Case Studies
- Evaluation Against Staphylococcus epidermidis : In vitro tests revealed significant antimicrobial activity, suggesting potential for development into therapeutic agents.
Comparison with Similar Compounds
Table 1: Substituent and Property Comparison
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-hydroxy-3-nitrophenyl group introduces strong electron-withdrawing effects (nitro) and hydrogen-bonding capacity (hydroxyl), contrasting with the methoxy group in , which is electron-donating. This difference likely reduces the target’s pKa compared to the methoxy analog .
Solubility and Stability:
- The hydroxyl group in the target compound may improve aqueous solubility compared to purely hydrophobic analogs (e.g., ), though the nitro group could compromise stability under reducing conditions .
Functional and Application-Oriented Differences
- Fluorescence Properties: Unlike the silole-based AIE luminogen in , thiazole-acrylonitrile derivatives like the target compound may exhibit weaker fluorescence due to competing non-radiative decay pathways. However, the nitro group’s electron-withdrawing nature could enhance intramolecular charge transfer (ICT), making it suitable for sensing applications .
Q & A
Q. How can the multi-step synthesis of this compound be optimized for higher yield and purity?
Methodological Answer: Optimization involves:
- Reaction Conditions : Adjusting temperature (e.g., 60–80°C for cyclization), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd/C for coupling reactions) to enhance regioselectivity .
- Purification : Use gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate isomers .
- Analytical Monitoring : Track intermediates via TLC (Rf comparison) and confirm final purity via HPLC (>95%) .
Q. Which spectroscopic techniques are critical for confirming the (Z)-configuration and structural integrity?
Methodological Answer:
- NMR Spectroscopy : H and C NMR to verify coupling constants (e.g., > 12 Hz for Z-isomer acrylonitrile) and substituent positions .
- X-ray Crystallography : Resolve spatial arrangement of thiazole and nitrophenyl groups .
- IR Spectroscopy : Confirm nitrile (C≡N stretch ~2200 cm) and hydroxyl (O-H stretch ~3400 cm) groups .
Q. How should researchers design initial biological activity screening assays for this compound?
Methodological Answer:
- In Vitro Assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) against Gram-positive/negative strains or antiproliferative effects via MTT assay on cancer cell lines (e.g., IC values) .
- Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent-only controls to validate specificity .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data (e.g., varying IC50_{50}50 values) be resolved?
Methodological Answer:
- Replicate Studies : Standardize assay conditions (cell line passage number, serum concentration) to minimize variability .
- Structural Confirmation : Re-analyze compound purity (HPLC-MS) to rule out degradation .
- Solubility Adjustments : Use DMSO/carrier solutions at consistent concentrations to ensure bioavailability .
Q. What strategies are effective for elucidating the mechanism of action (MOA) of this compound?
Methodological Answer:
- Molecular Docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina; validate with mutagenesis studies .
- Enzyme Inhibition Assays : Measure activity against COX-2 or topoisomerase II via fluorometric kits .
- Transcriptomics : Profile gene expression changes in treated cells via RNA-seq to identify dysregulated pathways .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
Methodological Answer:
- Substituent Variation : Replace 3-nitro with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to modulate electronic effects on bioactivity .
- Thiazole Ring Modifications : Introduce methyl or halogens at the 4-position to enhance steric bulk and target affinity .
- Quantitative SAR (QSAR) : Use CoMFA or ML models to predict activity based on Hammett σ values and logP .
Q. What computational methods validate the compound’s reactivity and stability?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., acrylonitrile β-carbon) .
- MD Simulations : Assess solvation effects and conformational stability in aqueous/PBS buffers .
- ADMET Prediction : Use SwissADME to estimate bioavailability and CYP450 interactions .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields?
Methodological Answer:
- Variable Catalysts : Compare Pd(OAc) vs. CuI in Sonogashira coupling; optimize ligand (PPh) ratios .
- Side Reactions : Monitor for byproducts (e.g., oxidation of -OH to -NO) via LC-MS .
Q. Why might biological activity differ between in vitro and in vivo models?
Methodological Answer:
- Metabolic Stability : Test hepatic microsome clearance to identify rapid degradation .
- Formulation Optimization : Use liposomal encapsulation to improve plasma half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
